molecular formula C14H21BrN2O B560433 UNC2170 Maleate CAS No. 1648707-58-7

UNC2170 Maleate

Cat. No. B560433
M. Wt: 313.239
InChI Key: XUFUVCIZFNREBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNC2170 Maleate is a ligand for the methyl-lysine binding protein, 53BP1 . It is a p53-Binding protein 1 (53BP1) antagonist that binds to a pocket formed by the tandem tudor domains on a 53BP1 homodimer .


Physical And Chemical Properties Analysis

UNC2170 Maleate is a crystalline solid . It has a molecular weight of 429.3 . The solubility of UNC2170 Maleate is 30 mg/ml in DMF and DMSO, and 1 mg/ml in Ethanol and PBS (pH 7.2) .

Scientific Research Applications

  • Anticancer Agent in Oral Cancer Cells : A study by Fu (2015) investigated ER maleate as a novel anticancer agent for oral squamous cell carcinoma (OSCC). It was found that ER maleate induced cell apoptosis, inhibited proliferation, colony formation, migration, and invasion in oral cancer cells. Additionally, it enhanced the chemosensitivity to carboplatin in tumor xenografts. The study concluded that ER maleate shows promise as an anticancer agent and chemosensitizer for OSCC (Fu, 2015).

  • Structural and Spectral Characteristics : Research by Wacharine et al. (2015) focused on the synthesis and characterization of 1-benzhydrylpiperazinium carboxylates with maleate. The study included crystal structure determinations and infrared spectra analysis, confirming the presence of principal bands assigned to cations and anions of the compounds. This research contributes to the understanding of the structural and spectral characteristics of maleate compounds (Wacharine et al., 2015).

  • Biosynthetic Pathway for Maleate Production : Sheng et al. (2021) proposed a novel biosynthetic pathway for maleate production in engineered Escherichia coli. This study demonstrated a microbial platform for industrial-level synthesis of maleate, showing a significant improvement in maleate production compared to wild-type strains. This research is crucial in exploring sustainable and efficient methods for producing maleate (Sheng et al., 2021).

  • Crystal Structures of Coordination Compounds : Savchenkov et al. (2017) reported the synthetic techniques, FTIR spectra, and crystal structures of two new uranyl complexes with maleate ions. The study provided insights into the coordination modes of maleate ions in crystal structures, which is significant for crystal engineering and structure prediction (Savchenkov et al., 2017).

  • Engineering a Synthetic Pathway in E. coli : Noda et al. (2017) successfully engineered a microbial production of maleate in E. coli by combining the polyketide biosynthesis and benzene ring cleavage pathways. This study highlights the potential of constructing synthetic pathways for producing valuable chemicals like maleate (Noda et al., 2017).

Safety And Hazards

UNC2170 Maleate is not for human or veterinary use . It may be irritating to the mucous membranes and upper respiratory tract. It may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation .

properties

IUPAC Name

3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O.C4H4O4/c1-14(2,3)17-9-5-8-16-13(18)11-6-4-7-12(15)10-11;5-3(6)1-2-4(7)8/h4,6-7,10,17H,5,8-9H2,1-3H3,(H,16,18);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAATDGMINWXPJ-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

UNC2170 Maleate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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